tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate
Description
tert-Butyl N-[2-(aminomethyl)cyclopropyl]carbamate (CAS: 1032684-85-7; molecular formula: C₉H₁₈N₂O₂) is a cyclopropane-containing carbamate derivative widely used as a synthetic intermediate in medicinal chemistry. Its structure features a cyclopropane ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes, while the aminomethyl moiety serves as a handle for further functionalization . The compound’s stereochemistry is critical; for instance, the (1S,2R)-isomer (CID 25324121) has distinct reactivity due to its spatial arrangement . This compound is pivotal in synthesizing bioactive molecules, including serotonin receptor agonists and kinase inhibitors .
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGHIIXUHRJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Synthesis and Properties
The synthesis of tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate typically involves the reaction of cyclopropylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction yields the carbamate, which serves as a protecting group for amines in various organic reactions.
Organic Chemistry
In organic synthesis, this compound is primarily used as a protecting group for amines during peptide synthesis. Its stability under a range of conditions allows for selective protection and subsequent deprotection, facilitating multi-step synthetic pathways .
Medicinal Chemistry
The compound has been investigated for its potential as a prodrug to enhance the delivery of active amines in drug development. Its unique cyclopropyl structure may impart distinct steric and electronic properties that influence its reactivity and pharmacokinetics .
Antimalarial Development
A study explored the structure-activity relationship (SAR) of cyclopropyl carboxamide derivatives, including compounds related to this compound. The research highlighted the importance of the cyclopropyl moiety in enhancing antiparasitic activity against Plasmodium falciparum .
Key Findings:
- Removal of the cyclopropyl group significantly reduced activity (EC₅₀ > 10 μM).
- Substituting with similar steric volume groups maintained activity levels comparable to the original compound.
| Compound Variation | EC₅₀ (μM) |
|---|---|
| Cyclopropyl | 0.14 |
| Methyl | >10 |
| Ethyl | 0.70 |
| Isopropyl | 0.16 |
Drug Design and Development
Research has shown that carbamates, including this compound, play significant roles in drug design due to their ability to stabilize reactive intermediates and enhance bioavailability . The compound's properties make it suitable for incorporation into various drug scaffolds.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Bromothiazolyl (Intermediate BO) and bromothiophenyl (CAS 1090429-01-8) substituents enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Functional Handles: Azidoethyl (Block B) and aminoethyl groups enable bioorthogonal reactions and peptide linkages, respectively .
- Steric Effects : Bulky substituents (e.g., bromophenyl in CAS 1208368-19-7) hinder nucleophilic attack, influencing reaction pathways .
Physicochemical Properties
- Melting Points : tert-Butyl carbamates with aromatic substituents (e.g., Compound 63 in ) exhibit higher melting points (131–133°C) due to crystallinity .
- Solubility : Polar substituents (e.g., hydroxymethyl in ) improve aqueous solubility, whereas halogenated analogs are more lipophilic .
- Stability : Boc-protected amines (e.g., CAS 1032684-85-7) are stable under basic conditions but cleaved under acidic conditions .
Biological Activity
Introduction
Tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H20N2O2
- CAS Number : 753023-60-8
The structure of this compound includes a tert-butyl group, a cyclopropyl moiety, and an aminomethyl substituent, which contribute to its unique chemical and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Research indicates that it may influence:
- Enzyme Activity : The compound potentially modulates the activity of specific enzymes involved in metabolic pathways.
- Cell Signaling : It may affect cell signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.
- Receptor Binding : The interaction with specific receptors can lead to downstream effects on gene expression and cellular function.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, indicating its possible application as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may have a broad-spectrum antimicrobial effect, warranting further investigation into its clinical applications.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Cancer Therapeutics
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated significant inhibition compared to conventional antibiotics, suggesting its potential role in treating resistant infections . -
Anti-inflammatory Research :
In vitro experiments showed that the compound reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent . -
Cancer Cell Line Study :
A study investigating the compound's effects on breast cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of intrinsic apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
